molecular formula C15H11N3O3S B11112546 N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B11112546
M. Wt: 313.3 g/mol
InChI Key: STKKMNFIZQOHLQ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide typically involves the coupling of 2-aminobenzothiazole with 4-methyl-3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base

    Oxidation: Potassium permanganate, sulfuric acid

Major Products Formed

    Reduction: 4-methyl-3-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: 4-carboxy-3-nitrobenzamide

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is not fully understood. it is believed to interact with specific molecular targets in bacterial cells, leading to the inhibition of essential biological processes. The nitro group may undergo reduction within the bacterial cell, generating reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a methyl group on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C15H11N3O3S/c1-9-6-7-10(8-12(9)18(20)21)14(19)17-15-16-11-4-2-3-5-13(11)22-15/h2-8H,1H3,(H,16,17,19)

InChI Key

STKKMNFIZQOHLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-]

Origin of Product

United States

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